molecular formula C14H24N4O2 B2809710 2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide CAS No. 1355522-46-1

2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide

Cat. No.: B2809710
CAS No.: 1355522-46-1
M. Wt: 280.372
InChI Key: FCRHSYNRGWQEPH-UHFFFAOYSA-N
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Description

2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide is a synthetic organic compound characterized by its unique structure, which includes a butyl group, a cyanocyclopentyl moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide typically involves multiple steps:

    Formation of the Cyanocyclopentyl Intermediate: The initial step involves the synthesis of the 1-cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Carbamoylation: The cyanocyclopentyl intermediate is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group.

    N-Alkylation: The resulting compound undergoes N-alkylation with butylamine to form the butyl-substituted intermediate.

    Acetamidation: Finally, the butyl-substituted intermediate is reacted with chloroacetamide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, where nucleophiles can replace the amide hydrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]propionamide: Similar structure with a propionamide group instead of an acetamide group.

    2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[butyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-2-3-8-18(9-12(16)19)10-13(20)17-14(11-15)6-4-5-7-14/h2-10H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRHSYNRGWQEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC(=O)N)CC(=O)NC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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